1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-6,7-difluoroquinolin-4-one
- 3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 6,7-difluoro-1,4-dihydroquinolin-4-one
Uniqueness
1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine atoms and the methoxybenzenesulfonyl group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-30-16-7-9-17(10-8-16)31(28,29)22-14-26(13-15-5-3-2-4-6-15)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRFUTDLICODEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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